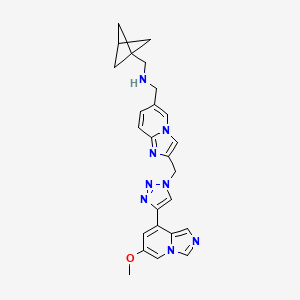
Mettl3-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mettl3-IN-2 is a small molecule inhibitor specifically designed to target the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in the post-transcriptional modification of RNA. The inhibition of METTL3 by this compound has significant implications in various biological processes, including gene expression regulation, cancer progression, and immune response modulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mettl3-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control and assurance .
Análisis De Reacciones Químicas
Types of Reactions
Mettl3-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carboxylated derivatives .
Aplicaciones Científicas De Investigación
Mettl3-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of METTL3 in RNA methylation and gene expression regulation.
Biology: Helps in understanding the biological processes involving m6A modification, such as cell differentiation and development.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as METTL3 is implicated in various cancers.
Industry: Potential use in the development of new drugs targeting RNA methylation pathways
Mecanismo De Acción
Mettl3-IN-2 exerts its effects by specifically inhibiting the METTL3 enzyme. The inhibition of METTL3 leads to a decrease in m6A modification on RNA, which in turn affects RNA stability, splicing, and translation. This inhibition can modulate gene expression and impact various cellular processes, including tumor progression and immune response .
Comparación Con Compuestos Similares
Similar Compounds
Mettl3-IN-1: Another METTL3 inhibitor with a similar mechanism of action but different chemical structure.
Mettl14-IN-1: Inhibits METTL14, another component of the m6A methyltransferase complex.
FTO-IN-1: Inhibits FTO, an m6A demethylase, leading to increased m6A levels on RNA.
Uniqueness of Mettl3-IN-2
This compound is unique due to its high specificity and potency in inhibiting METTL3. This specificity allows for targeted modulation of m6A modification without affecting other methyltransferases or demethylases, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H26N8O |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-(1-bicyclo[1.1.1]pentanylmethyl)-1-[2-[[4-(6-methoxyimidazo[1,5-a]pyridin-8-yl)triazol-1-yl]methyl]imidazo[1,2-a]pyridin-6-yl]methanamine |
InChI |
InChI=1S/C25H26N8O/c1-34-20-4-21(23-9-27-16-32(23)13-20)22-14-33(30-29-22)12-19-11-31-10-17(2-3-24(31)28-19)8-26-15-25-5-18(6-25)7-25/h2-4,9-11,13-14,16,18,26H,5-8,12,15H2,1H3 |
Clave InChI |
XYHNMVCKQISMBP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=NC=C2C(=C1)C3=CN(N=N3)CC4=CN5C=C(C=CC5=N4)CNCC67CC(C6)C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


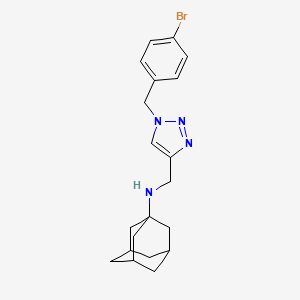
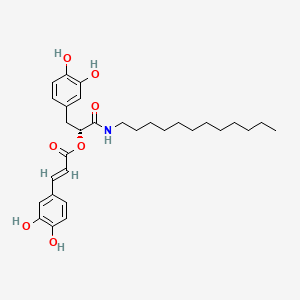
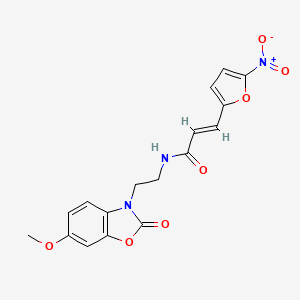

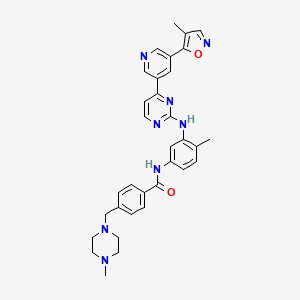

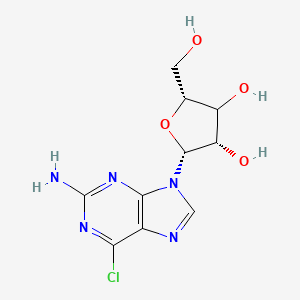
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
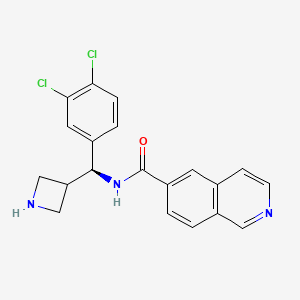
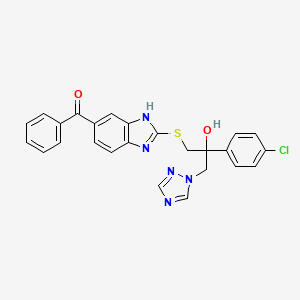
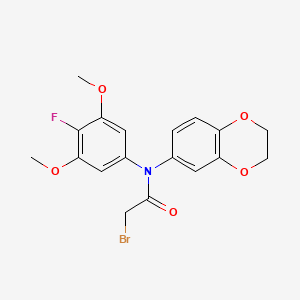
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
